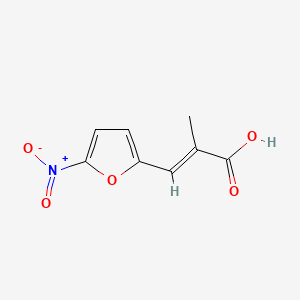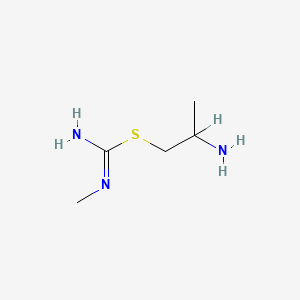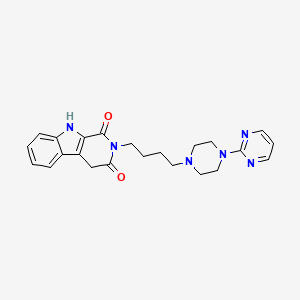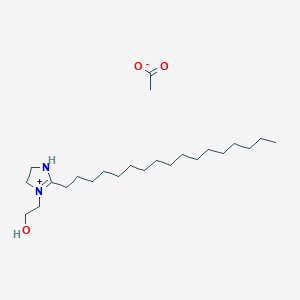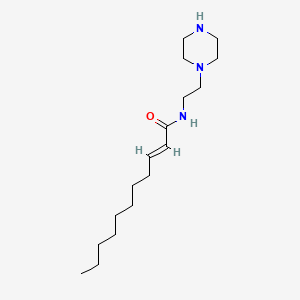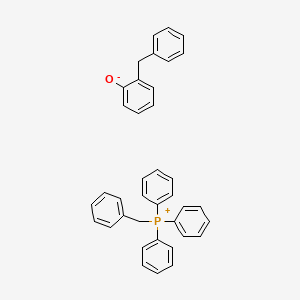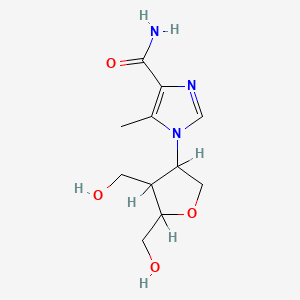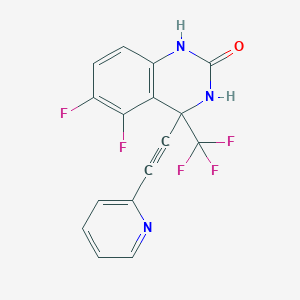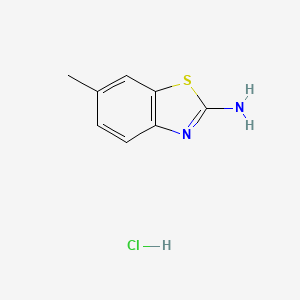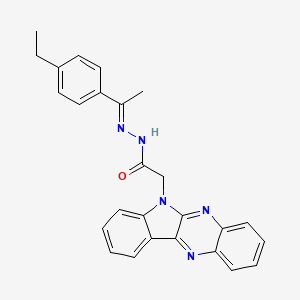
2-(3,4-Dichlorophenyl)-3-methyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-3-methyloxazolidine is an organic compound that belongs to the class of oxazolidines It is characterized by the presence of a 3,4-dichlorophenyl group attached to a methyloxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-3-methyloxazolidine typically involves the reaction of 3,4-dichlorophenylamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 3,4-dichlorophenylamine with acetone in the presence of an acid catalyst to form the desired oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-3-methyloxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-3-methyloxazolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-3-methyloxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)-3-methyloxazolidine can be compared with other similar compounds, such as:
- 2-(3,4-Dichlorophenyl)-oxazolidine
- 3,4-Dichlorophenyl-2-oxazolidinone
- 3,4-Dichlorophenyl-3-methyloxazolidinone
These compounds share structural similarities but differ in their chemical properties and potential applications. The presence of the methyloxazolidine ring in this compound makes it unique and may confer specific advantages in certain applications.
Properties
CAS No. |
83522-10-5 |
|---|---|
Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H11Cl2NO/c1-13-4-5-14-10(13)7-2-3-8(11)9(12)6-7/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
UFPWKWPZBVOWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC1C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


